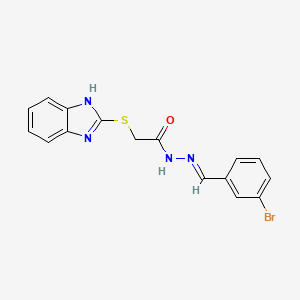

2-(1H-benzimidazol-2-ylthio)-N'-(3-bromobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis efforts for similar compounds involve multi-step reaction sequences. For example, a study detailed the synthesis of acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties, showcasing their antitumor activities against various cancer cell lines (Ting Liu et al., 2012). Another example is the synthesis of N-acylhydrazones featuring the imidazo[1,2-a]pyridine scaffold, characterized by NMR spectroscopy and mass spectrometry, revealing a mixture of conformers (Ablo Evrard et al., 2022).

Molecular Structure Analysis

Studies on similar benzimidazole derivatives, such as the characterization of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, provide insights into their molecular structure through NMR, X-ray crystallography, and other analytical techniques (F. Al-Omran & A. El-Khair, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their biological activity. For instance, the synthesis of novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes demonstrates the chemical versatility of benzimidazole compounds and their potential for biological applications (S. Patil et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are crucial for their pharmacological application. These properties are often inferred through the synthesis and characterization studies, as detailed in the aforementioned research.

Chemical Properties Analysis

The chemical properties of benzimidazole compounds, including reactivity and stability, underpin their potential as pharmacological agents. For example, studies on ligand-free copper-catalyzed synthesis of substituted benzimidazoles highlight the reactivity of these compounds under various conditions (P. Saha et al., 2009).

Applications De Recherche Scientifique

Anticancer Applications

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents : This study synthesized new derivatives to investigate their anticancer activity. The compounds showed cytotoxic activity against various cancer cell lines, including Rat brain glioma, Human lung adenocarcinoma, Human breast adenocarcinoma, and Human colorectal adenocarcinoma, with selectivity towards carcinogenic cell lines. Flow cytometric analysis identified the death pathway of carcinogenic cells (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

- Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : A series of benzimidazole derivatives were synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant ABTS and DPPH scavenging activity, indicating potent antioxidant capabilities. Additionally, certain compounds were effective against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Antifungal Activity

- Efficient Synthesis and In Vitro Antifungal Activity : Novel benzimidazol-1-yl acetates and propionates containing a triazole moiety were synthesized and showed high activities against fungal strains Botrytis cinerea and Sclerotinia sclerotiorum, with activities higher than that of carbendazim (Zhang et al., 2012).

Antiviral Activity

- Synthesis of Benzimidazole Derivatives as Potential Inhibitors of Hepatitis C Virus : This research developed new 2-thiobenzimidazole derivatives incorporating a triazole moiety, tested in vitro for activity against hepatitis C virus (HCV). Two compounds demonstrated significant activity against HCV, highlighting the importance of the substituent at position 2 of benzimidazole for HCV inhibition (Youssif et al., 2016).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4OS/c17-12-5-3-4-11(8-12)9-18-21-15(22)10-23-16-19-13-6-1-2-7-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBTJCFGZRQOZ-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)

![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)